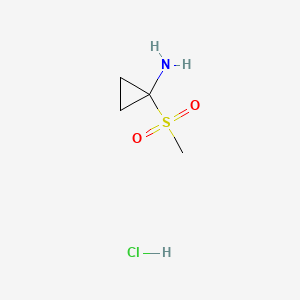

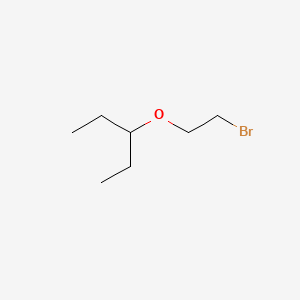

![molecular formula C12H16N2O6S B6609958 2-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrothiophen-3-yl)propanoic acid CAS No. 1379843-81-8](/img/structure/B6609958.png)

2-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrothiophen-3-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrothiophen-3-yl)propanoic acid, also known as 5-nitrothiophene-3-carboxylic acid tert-butyl ester, is a small molecule compound with potential applications in scientific research. It is a derivative of thiophene and can be synthesized using a variety of methods, including a two-step synthesis from thiophene and a one-step synthesis from nitrothiophene. In scientific research, this compound has been used as a substrate for various enzymes, as a ligand for metal ions, and as an inhibitor of various biochemical reactions. In Finally, potential future directions for research involving this compound will be identified.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-3-(2-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrothiophen-3-yl)propanoic acidhen-3-yl)propanoic acid has been used in scientific research as a substrate for various enzymes, as a ligand for metal ions, and as an inhibitor of various biochemical reactions. It has been used as a substrate for the enzyme xanthine oxidase, which is involved in the metabolism of purines, and for the enzyme nitroreductase, which is involved in the metabolism of nitroaromatic compounds. It has also been used as a ligand for metal ions such as copper, iron, and zinc. Finally, it has been used as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(2-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrothiophen-3-yl)propanoic acidhen-3-yl)propanoic acid depends on its application. When used as a substrate for enzymes, it is thought to be oxidized by the enzyme to form a reaction product that can then be further metabolized by the enzyme. When used as a ligand for metal ions, it is thought to form a complex with the metal ion that can then be further metabolized by the enzyme. Finally, when used as an inhibitor of enzymes, it is thought to bind to the active site of the enzyme, preventing the enzyme from performing its normal function.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-{[(tert-butoxy)carbonyl]amino}-3-(2-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrothiophen-3-yl)propanoic acidhen-3-yl)propanoic acid depend on its application. When used as a substrate for enzymes, it can be used to study the metabolism of purines and nitroaromatic compounds. When used as a ligand for metal ions, it can be used to study the role of metal ions in biological processes. Finally, when used as an inhibitor of enzymes, it can be used to study the role of enzymes in biological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[(tert-butoxy)carbonyl]amino}-3-(2-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrothiophen-3-yl)propanoic acidhen-3-yl)propanoic acid in laboratory experiments include its low cost, its ease of synthesis, and its stability in aqueous solutions. The main limitation is that it is not approved for use in humans and is therefore not suitable for use in clinical studies.

Future Directions

Potential future directions for research involving 2-{[(tert-butoxy)carbonyl]amino}-3-(2-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrothiophen-3-yl)propanoic acidhen-3-yl)propanoic acid include further exploration of its use as a substrate for enzymes, as a ligand for metal ions, and as an inhibitor of enzymes. It could also be used to study the role of metal ions in the regulation of gene expression and signal transduction pathways. Additionally, further research could be conducted to explore its potential use in drug development and as a therapeutic agent. Finally, it could be used to study the role of metal ions in the formation of reactive oxygen species and the regulation of oxidative stress.

Synthesis Methods

2-{[(tert-butoxy)carbonyl]amino}-3-(2-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrothiophen-3-yl)propanoic acidhen-3-yl)propanoic acid can be synthesized using a two-step method from thiophene or a one-step method from nitrothiophene. The two-step method involves the reaction of thiophene with tert-butyl bromoacetate to form tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrothiophen-3-yl)propanoic acidhene-3-carboxylate, which is then reacted with sodium hydroxide to form the desired compound. The one-step method involves the reaction of nitrothiophene with tert-butyl bromoacetate to form the desired compound directly. Both methods require the use of a base such as sodium hydroxide and a solvent such as dichloromethane.

properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-nitrothiophen-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O6S/c1-12(2,3)20-11(17)13-8(10(15)16)4-7-5-9(14(18)19)21-6-7/h5-6,8H,4H2,1-3H3,(H,13,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVCTXOMCWXXHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CSC(=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

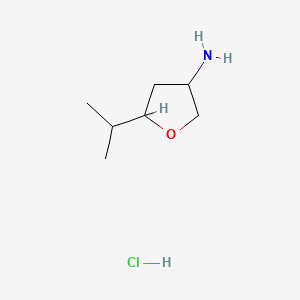

![rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B6609875.png)

![7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride](/img/structure/B6609909.png)

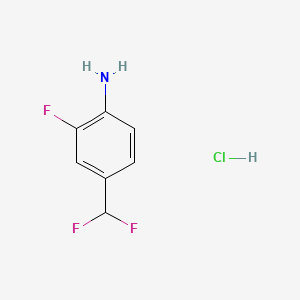

![3-{[4-(aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol dihydrochloride](/img/structure/B6609919.png)

![tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate](/img/structure/B6609930.png)

![1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid](/img/structure/B6609941.png)

![rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6609949.png)

![methyl 6-oxospiro[2.3]hexane-4-carboxylate](/img/structure/B6609956.png)

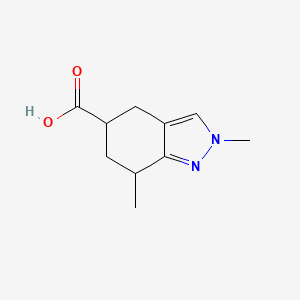

![rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B6609978.png)

![N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylaminosulfonamide](/img/structure/B6609984.png)